5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of chlorine atoms at the 5 and 6 positions of the benzimidazole ring suggests that this compound could exhibit unique chemical and physical properties, potentially making it useful for various applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a general method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives involves the combination of 2-aminobenzimidazole with aldehydes and β-dicarbonyl compounds in the presence of thiamine hydrochloride as a catalyst, using water as a solvent . Although this method does not directly pertain to 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, it provides insight into the synthesis of related compounds, which could be adapted for the synthesis of chlorinated benzimidazoles.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, the structure, spectroscopy, and theoretical calculations of a related molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, were investigated using UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations were used to compare with experimental data, indicating that optimized geometries can reproduce crystal structural parameters well . These techniques and theoretical approaches could be applied to 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one to analyze its molecular structure.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, novel imidazo-fused compounds were prepared from benzoxazepindiones by 1,3-dipolar cycloadditions, followed by ring opening and chlorination to yield benzodiazepin-6-ones . This demonstrates the reactivity of the imidazole ring and its potential to form complex fused structures. Although the specific reactions of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one are not detailed, the reactivity of similar compounds suggests that it could participate in a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by substituents on the imidazole ring. For example, the synthesis and characterization of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles revealed that chlorine substituents lead to positive charges on the chlorine atoms and negative charges on the adjacent carbon atoms due to the electron-withdrawing nature of the imidazole ring . The stability and decomposition points of these compounds were also assessed, indicating that methyl derivatives are more stable than chloro forms . These findings could be relevant to understanding the properties of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one.
Scientific Research Applications
Anti-Cancer Applications
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized and evaluated for their potential as anti-cancer agents. For instance, Alkahtani, Abbas, and Wang (2012) reported on the synthesis and biological evaluation of benzo[d]imidazole derivatives, identifying a lead compound with potent anti-proliferative activity and the ability to induce apoptosis in cancer cells (Alkahtani, Abbas, & Wang, 2012).
Chemosensor Development
In 2013, Jeyanthi, Iniya, Krishnaveni, and Chellappa developed a ratiometric chemosensor based on a benzimidazole platform, which demonstrated selective sensing of Al3+ ions in an aqueous solution. This sensor utilized a charge transfer mechanism for detection (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).
Synthesis of Imidazole Derivatives
Sa̧czewski, Kobierska, Tyacke, Hudson, Nutt, and Gdaniec (2005) explored the synthesis of 2,3,5,6-tetrahydro-3H-imidazo[2,1-b] [1,3,5]benzotriazepines and their oxidative ring contraction into 1-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazoles. These compounds were evaluated for affinity towards central imidazoline I2 receptors and alpha2-adrenoceptors, showing low to moderate affinity (Sa̧czewski et al., 2005).
Ferroelectricity and Antiferroelectricity
In a study by Horiuchi, Kagawa, Hatahara, Kobayashi, Kumai, Murakami, and Tokura (2012), the amphoteric properties of imidazole units, including 5,6-dichloro-2-methylbenzimidazole, were explored for their potential in ferroelectric and antiferroelectric applications. These molecules demonstrated high electric polarization and robust thermal stability (Horiuchi et al., 2012).
Safety And Hazards
Future Directions
The use of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one in the synthesis of metal complexes for photo-activated chemotherapy (PACT) is a promising area of research. The ability of ROS generation under hypoxic conditions delivers this complex as a hypoxia-efficient selective metallodrug for the treatment of TNBC .
properties
IUPAC Name |
5,6-dichloro-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBYAESCKCDTDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432532 | |
Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
2033-29-6 | |
Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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